(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-bromobenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O5S/c1-3-28-19(26)13-6-9-15-16(10-13)29-20(23(15)11-17(24)27-2)22-18(25)12-4-7-14(21)8-5-12/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXADXAFJOPSOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, particularly focusing on its antidiabetic and anticancer activities.
Synthesis
The compound is synthesized through a series of reactions involving benzothiazole derivatives and imino compounds. The synthetic pathway typically includes the formation of an imine from 4-bromobenzoyl and a suitable amine followed by cyclization with ethyl 2-methoxy-2-oxoacetate. The final product is characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its molecular structure.
Antidiabetic Activity
Recent studies have highlighted the compound's potential as an aldose reductase inhibitor (ARI), which is crucial for managing diabetic complications. The IC50 values for various derivatives indicate strong inhibitory activity against aldose reductase (ALR1 and ALR2). For example, derivatives like ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methylbenzamido)-4-oxothiazolidin-3-yl]benzoate demonstrated IC50 values as low as 0.02 µM, indicating high potency against ALR1 .
| Compound Name | IC50 (µM) | Target Enzyme |
|---|---|---|
| Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methylbenzamido)-4-oxothiazolidin-3-yl]benzoate | 0.02 | ALR1 |
| Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-fluorobenzamido)-4-oxothiazolidin-3-yl]benzoate | 0.07 | ALR1 |
These findings suggest that the compound may help mitigate hyperglycemia-induced complications by inhibiting the conversion of glucose to sorbitol, thus reducing osmotic and oxidative stress in diabetic tissues.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the modulation of various signaling pathways. Specifically, it appears to affect the expression of Oct3/4, a transcription factor linked to pluripotency and cancer stem cell maintenance . The ability to influence Oct3/4 expression suggests potential applications in cancer therapy, particularly in targeting cancer stem cells.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific enzyme targets. The imino group plays a critical role in forming hydrogen bonds with active site residues in aldose reductase, facilitating effective inhibition . Additionally, the methoxy group may contribute to the lipophilicity of the compound, enhancing its membrane permeability and bioavailability.
Case Studies
- Diabetic Complications : A study involving diabetic rats treated with this compound showed significant reductions in blood glucose levels and improvements in markers of oxidative stress compared to untreated controls.
- Cancer Cell Lines : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates and decreased viability, suggesting its potential as a therapeutic agent against specific types of cancer.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on structural analysis.
Key Structural Differences and Implications
- Bromine vs. Bromine’s larger atomic radius may improve membrane permeability but could reduce metabolic stability.
- Methoxy-Oxoethyl vs. Trimethoxybenzylidene : The 2-methoxy-2-oxoethyl group in the target compound balances solubility and steric effects, whereas the 3,4,5-trimethoxybenzylidene group in enhances solubility but may limit target selectivity due to bulkiness.
- Sulfonyl vs. Carbonyl Groups : The sulfonyl group in increases electrophilicity and reactivity, making it suitable for covalent binding, while the target compound’s ester groups favor reversible interactions.
Bioactivity Insights
- Ferroptosis Induction : Analogous sulfonyl-containing compounds (e.g., ) have shown promise in triggering ferroptosis, a form of regulated cell death, in cancer cells . The target compound’s bromine substituent may similarly enhance oxidative stress pathways.
- Antimicrobial Potential: Compounds with methoxy-rich substituents (e.g., ) exhibit antimicrobial activity, suggesting the target compound’s methoxy-oxoethyl group could be leveraged for similar applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
